molecular formula C12H12BrNO2 B1282177 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 62618-72-8

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1282177
CAS RN: 62618-72-8
M. Wt: 282.13 g/mol
InChI Key: LJJPTQNZBAIGAX-UHFFFAOYSA-N
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Description

The compound "6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one" is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The presence of a bromine atom and a propanoyl group in the compound suggests potential reactivity and usefulness in further chemical transformations.

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be achieved through various methods. One approach involves the use of 2,2,3-Tribromopropanal as a reagent in the Skraup-type synthesis, which can transform substituted anilines into bromoquinolines . Another method includes the one-pot three-component synthesis involving 2-aminobenzophenone, α-methylene carbonyl compounds, and a brominating agent . Additionally, the Knorr synthesis is another pathway to bromoquinolines, which involves the condensation of β-keto esters with bromoaniline followed by cyclization .

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives can be complex, with the potential for various substituents affecting the overall geometry. For instance, a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and exhibits a range of intermolecular interactions, including hydrogen bonds and π-stacking interactions . These interactions are crucial for the stability and properties of the crystal structure.

Chemical Reactions Analysis

Brominated quinoline derivatives can participate in a variety of chemical reactions. The bromine atom is a good leaving group, which can be substituted with other nucleophiles in substitution reactions . The presence of the propanoyl group in "6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one" could also allow for further functionalization through reactions such as nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. For example, the crystal packing and intermolecular interactions can affect the melting point and solubility . The electronic properties, such as the electrostatic surface potential, can be studied using density functional theory to understand the reactivity of the compound . The presence of substituents like the bromine atom and the propanoyl group can also impact the compound's lipophilicity, which is important for its potential biological activity.

Relevant case studies for these compounds often involve their use in the synthesis of biologically active molecules, such as anti-cancer drugs or bronchodilators . The synthesis methods and the resulting physical and chemical properties of these compounds are critical for their application in medicinal chemistry.

Scientific Research Applications

Synthesis of Quinoline Derivatives

Research demonstrates the synthesis of various quinoline derivatives using bromination reactions. For instance, Şahin et al. (2008) describe the efficient synthesis of tribromoquinoline and dibromotetrahydroquinoline derivatives. Their study also explores the transformation of these compounds into novel trisubstituted quinoline derivatives through lithium-halogen exchange reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Versatility in Skraup-Type Synthesis

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for the transformation of anilines into bromoquinolines. This method efficiently produced bromoquinolin-6-ols, which could carry additional substituents, showcasing its versatility in the Skraup-type synthesis (Lamberth, Kessabi, Beaudegnies, Quaranta, Trah, Berthon, Cederbaum, Vettiger, & Prasanna, 2014).

Development of Cyano Quinoline Derivatives

In 2015, Ökten and Çakmak explored the conversion of dibromotetrahydroquinoline and tribromoquinoline into cyano derivatives. This process involved copper-assisted nucleophilic substitution reactions, indicating the potential for developing a range of cyano quinoline derivatives (Ökten & Çakmak, 2015).

Enantioselective Hydrogenation of Quinolines

Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines using cationic ruthenium catalysts. This process efficiently produced tetrahydroquinolines with high enantioselectivity, which are important for synthesizing biologically active compounds (Wang, Zhuo, Li, Chen, Ding, He, Fan, Xiang, Yu, & Chan, 2011).

Safety And Hazards

2-Bromopropionyl bromide, a similar compound, is classified as hazardous. It is flammable, causes severe skin burns and eye damage, and is harmful if swallowed .

properties

IUPAC Name

6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJPTQNZBAIGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516525
Record name 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

CAS RN

62618-72-8
Record name 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of α-bromopropionyl chloride (50 g) in methylene chloride (350 ml) is added to a stirred mixture of 3,4-dihydrocarbostyril (21.8 g) and aluminum chloride (44.8 g). The reaction mixture is stirred under reflux for four hours, poured into an ice water mixture, stirred for 30 minutes and the solid filtered, washed with water, dried, and recrystallized from isopropanol affording the desired product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
44.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of aluminum chloride (44 g) and α-bromopropionyl chloride (43 g) in carbon disulfide (150 ml) was added portionwise 3,4-dihydrocarbostyril (8 g) while refluxing with stirring. After completion of addition, the mixture was refluxed with stirring for 2 hours. After cooling, the mixture was poured into ice water and crystals which precipitated were collected by filtration and washed with water. Recrystallization from ethanol gave 14.2 g of 6-(α-bromopropionyl)-3,4-dihydrocarbostyril.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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